molecular formula C9H11N5O2 B14343540 2-Amino-6-(ethoxymethyl)pteridin-4(1H)-one CAS No. 104422-65-3

2-Amino-6-(ethoxymethyl)pteridin-4(1H)-one

Cat. No.: B14343540
CAS No.: 104422-65-3
M. Wt: 221.22 g/mol
InChI Key: HFPLUGISGHPUNF-UHFFFAOYSA-N
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Description

2-Amino-6-(ethoxymethyl)pteridin-4(1H)-one is a heterocyclic compound belonging to the pteridine family Pteridines are known for their diverse biological functions, ranging from pigmentation in butterfly wings to essential roles in enzyme catalysis and vitamin synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-(ethoxymethyl)pteridin-4(1H)-one typically involves the reaction of appropriate pteridine precursors with ethoxymethylating agents. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product’s formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-(ethoxymethyl)pteridin-4(1H)-one can undergo several types of chemical reactions, including:

    Oxidation: Conversion to higher oxidation states.

    Reduction: Conversion to lower oxidation states.

    Substitution: Replacement of functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield higher pteridine derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-Amino-6-(ethoxymethyl)pteridin-4(1H)-one has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex pteridine derivatives.

    Biology: Studied for its role in enzyme catalysis and as a potential biomarker.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-6-(ethoxymethyl)pteridin-4(1H)-one involves its interaction with specific molecular targets and pathways. It may act as a cofactor in enzyme catalysis, influencing the activity of enzymes involved in critical biological processes. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-6-(hydroxymethyl)pteridin-4-ol
  • 2-Amino-6,7-dimethyl-pteridin-4-ol

Uniqueness

Compared to similar compounds, 2-Amino-6-(ethoxymethyl)pteridin-4(1H)-one stands out due to its unique ethoxymethyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other pteridine derivatives may not be suitable.

Properties

CAS No.

104422-65-3

Molecular Formula

C9H11N5O2

Molecular Weight

221.22 g/mol

IUPAC Name

2-amino-6-(ethoxymethyl)-3H-pteridin-4-one

InChI

InChI=1S/C9H11N5O2/c1-2-16-4-5-3-11-7-6(12-5)8(15)14-9(10)13-7/h3H,2,4H2,1H3,(H3,10,11,13,14,15)

InChI Key

HFPLUGISGHPUNF-UHFFFAOYSA-N

Canonical SMILES

CCOCC1=CN=C2C(=N1)C(=O)NC(=N2)N

Origin of Product

United States

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